molecular formula C19H22F2N4OS B2569845 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886905-62-0

5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2569845
CAS No.: 886905-62-0
M. Wt: 392.47
InChI Key: RBVJPJMIIFVZRB-UHFFFAOYSA-N
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Description

The compound “5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on derivatives of 1,2,4-triazole compounds, such as the synthesis of novel triazolopyrimidines and triazolothiadiazoles, demonstrates their antimicrobial potency. These compounds are synthesized through reactions involving ester ethoxycarbonylhydrazones or by condensing amino triazole with substituted aromatic acids in the presence of phosphoryl chloride. Their antimicrobial activities have been tested against a variety of microorganisms, showing promising results in some cases (Bektaş et al., 2007; Prasad et al., 2009).

Anticancer Properties

A class of triazolopyrimidines has been identified as anticancer agents, showcasing a unique mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, thereby inhibiting the binding of vincas to tubulin. They have been shown to overcome resistance attributed to several multidrug resistance transporter proteins, indicating their potential in cancer therapy (Zhang et al., 2007).

Analgesic Properties

The structural characterization of analgesic isothiazolopyridines reveals their potential in pain management. Studies including X-ray analysis and computational investigations have provided insights into their molecular structures, which correlate with their analgesic action. These findings suggest that the specific configuration of molecules plays a significant role in their therapeutic efficacy (Karczmarzyk & Malinka, 2008).

Novel Synthesis Techniques

Innovations in synthesis techniques have been reported, such as the use of 4,4'-trimethylenedipiperidine as a new additive for the preparation of triazolo-pyrimidine derivatives. This method highlights a practical and eco-friendly approach to chemical synthesis, adhering to the principles of green chemistry and offering high yields of desired products (Khaligh et al., 2020).

Mechanism of Action

Properties

IUPAC Name

5-[(3,4-difluorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4OS/c1-3-15-22-19-25(23-15)18(26)17(27-19)16(24-8-4-5-11(2)10-24)12-6-7-13(20)14(21)9-12/h6-7,9,11,16,26H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVJPJMIIFVZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCCC(C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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